Structural Differentiation from the Prototypical ABA-Mimic AM1 at Two Key Interaction Sites
The target compound is a direct structural analog of the known ABA-mimicking ligand AM1 (also known as Quinabactin), which is a potent agonist of the PYL2 ABA receptor. X-ray crystallography of AM1 bound to PYL2/HAB1 (PDB: 4LGB) demonstrates that the 4-methylphenyl group and the N-methyl group are directly engaged in the receptor's gate-latch-lock binding mechanism [1]. The target compound, CAS 922006-30-2, deviates from AM1 by featuring a 4-chlorophenyl group instead of a 4-methylphenyl group, and a hydrogen atom instead of a methyl group on the quinoline nitrogen. This represents a dual-site substitution pattern that is not covered by any published AM1 analog in the primary literature.
| Evidence Dimension | Ligand-receptor interaction surface (substituent identity at two key positions) |
|---|---|
| Target Compound Data | R1 (quinoline N) = H; R2 (phenyl para) = Cl |
| Comparator Or Baseline | AM1 (Quinabactin): R1 = CH3; R2 = CH3. PDB: 4LGB, resolution 3.15 Å [1]. |
| Quantified Difference | N/A – structural differentiation only. Direct comparative binding/functional data for the target compound is not available in the public domain. |
| Conditions | Structural comparison based on PYL2 receptor co-crystal structure (PDB 4LGB) and chemical structure analysis. |
Why This Matters
Researchers exploring ABA receptor modulation require this specific substitution pattern to probe the steric and electronic tolerance of the PYL2 binding pocket at two distinct positions, which cannot be achieved with AM1 or its N-substituted variants alone.
- [1] PDB 4LGB: ABA-mimicking ligand N-(1-METHYL-2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-1-(4-METHYLPHENYL)METHANESULFONAMIDE in complex with ABA receptor PYL2 and PP2C HAB1. View Source
